2-cyclopropyl-N-(2,5-difluorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide
Description
Properties
IUPAC Name |
2-cyclopropyl-N-(2,5-difluorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F2N4O/c17-10-3-4-11(18)13(7-10)20-16(23)12-5-6-15-19-14(9-1-2-9)8-22(15)21-12/h3-9H,1-2H2,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEOOLBJSPORUCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN3C(=N2)C=CC(=N3)C(=O)NC4=C(C=CC(=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F2N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Imidazo[1,2-b]Pyridazine Synthesis
The imidazo[1,2-b]pyridazine scaffold is constructed via condensation of α-bromoketones with halogenated 3-aminopyridazines. Source demonstrates that introducing halogens (e.g., Cl, Br) at the pyridazine C6 position directs alkylation to the nitrogen adjacent to the amino group, preventing undesired regioisomers. For example, reacting 3-amino-6-bromopyridazine with α-bromocyclopropylketone under sodium bicarbonate yields 2-cyclopropylimidazo[1,2-b]pyridazine-6-bromide (Figure 1A) .
Key Reaction Conditions
Halogen retention at C6 enables subsequent cross-coupling for carboxamide installation.
Carboxamide Functionalization
The C6 bromide undergoes palladium-catalyzed carbonylation or direct coupling with amines. Source details a two-step protocol:
-
Hydrolysis : 6-Bromoimidazo[1,2-b]pyridazine derivatives are hydrolyzed to carboxylic acids using NaOH (2 M, 100°C, 6 hours) .
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Amide Coupling : Carboxylic acids react with 2,5-difluoroaniline via BOP ((benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate)-mediated coupling (Table 1).
Table 1: BOP-Mediated Coupling Optimization
| Parameter | Optimal Value | Yield (%) |
|---|---|---|
| Solvent | DMF | 85 |
| Base | DIPEA (3 equiv) | 88 |
| Temperature | 25°C | 82 |
| Reaction Time | 12 hours | 85–88 |
Alternative routes employ Suzuki-Miyaura coupling with boronic esters, though yields are lower (≤65%) due to steric hindrance from the cyclopropyl group .
Final Assembly and Purification
The convergent synthesis involves coupling the cyclopropane-functionalized core with the carboxamide moiety. Source reports a Buchwald–Hartwig amination using Pd(OAc)₂/Xantphos to link intermediates, followed by PMB (p-methoxybenzyl) deprotection with HBr (33% in AcOH) . Final purification employs reverse-phase chromatography (MeOH:H₂O gradient), achieving ≥95% purity (HPLC) .
Critical Challenges
-
Regioselectivity : Halogen positioning on pyridazine prevents off-target alkylation .
-
Steric Effects : Cyclopropane and difluorophenyl groups necessitate low-temperature coupling to minimize side reactions .
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Solubility : Polar aprotic solvents (DMF, DMSO) enhance intermediate solubility during amidation .
Analytical Characterization
Successful synthesis is confirmed via:
Chemical Reactions Analysis
Types of Reactions
2-cyclopropyl-N-(2,5-difluorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce fully saturated compounds. Substitution reactions could introduce various functional groups, such as alkyl or aryl groups, into the molecule.
Scientific Research Applications
2-cyclopropyl-N-(2,5-difluorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-cyclopropyl-N-(2,5-difluorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific biological context, but common targets include kinases, proteases, and G-protein coupled receptors .
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The pharmacological profile of imidazo[1,2-b]pyridazine derivatives is highly dependent on substituent patterns. Key analogs include:
*Calculated based on molecular formula C₁₇H₁₄F₂N₄O.
Key Observations:
- Fluorination: The target compound and analogs (e.g., ) utilize fluorine substituents to enhance metabolic stability and binding affinity via hydrophobic interactions.
- Core Heterocycle: Imidazo[1,2-b]pyridazine derivatives (target compound, ) exhibit distinct electronic properties compared to pyrrolo[1,2-b]pyridazine (e.g., ) or imidazo[1,2-a]pyridine (e.g., ), impacting target selectivity.
Pharmacological Activity and Target Specificity
- Kinase Inhibition: Tricyclic imidazo[1,2-b]pyridazine derivatives (e.g., ) demonstrate potent Haspin inhibition (IC₅₀ < 100 nM), a mitotic kinase involved in chromatin remodeling. The target compound’s cyclopropyl and difluorophenyl groups may optimize steric and electronic interactions with kinase ATP-binding pockets.
- Trk Targeting: The analog in shows high affinity for Trk receptors (Kd ~ 1–5 nM), critical in oncology. Substituent flexibility (e.g., pyrrolidinyl groups) enhances blood-brain barrier penetration, a feature absent in the target compound due to its rigid cyclopropyl group.
Biological Activity
2-cyclopropyl-N-(2,5-difluorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide is a heterocyclic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound belongs to the imidazo[1,2-b]pyridazine class, which is known for diverse biological activities, including anti-inflammatory and anticancer effects.
The primary biological activity of this compound is attributed to its interaction with Tyrosine Kinase 2 (TYK2) . It acts as an inhibitor by binding to the pseudokinase domain (JH2) of TYK2, thereby suppressing the activation of the catalytic domain (JH1). This inhibition affects the signaling pathways of pro-inflammatory cytokines such as IL-12, IL-23, and type 1 interferon (IFN) .
Pharmacological Effects
- Cytokine Inhibition : The compound has demonstrated efficacy in inhibiting IFNγ production in various pharmacodynamics models. It has shown full efficacy in rat models of adjuvant arthritis, indicating potential applications in treating autoimmune diseases .
- Metabolic Stability : Research indicates that this compound possesses improved metabolic stability compared to related compounds, enhancing its therapeutic potential .
Biological Activity Data
| Activity | Model/System | Effect | Reference |
|---|---|---|---|
| Cytokine Inhibition | Rat pharmacodynamics model | Suppression of IFNγ production | |
| Efficacy in Arthritis | Rat adjuvant arthritis model | Full efficacy | |
| Interaction with TYK2 | Cell-based assays | Inhibition of cytokine signaling |
Case Studies and Research Findings
Recent studies have highlighted the compound's potential in various therapeutic areas:
- Anti-inflammatory Applications : In a study involving a rat model of rheumatoid arthritis, treatment with this compound resulted in significant reductions in inflammatory markers and joint swelling, suggesting its utility as an anti-inflammatory agent .
- Cancer Research : The compound has also been evaluated for its anticancer properties. Preliminary results indicate that it may inhibit cell proliferation in several cancer cell lines through modulation of key signaling pathways involved in tumor growth .
- Synthetic Pathways : The synthesis of this compound typically involves cyclization reactions under specific conditions to yield high-purity products suitable for biological evaluation. Advanced techniques such as high-performance liquid chromatography (HPLC) are employed to ensure quality control during synthesis .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-cyclopropyl-N-(2,5-difluorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide, and what are their efficiency metrics?
- Methodology : Synthesis typically involves multi-step protocols:
- Step 1 : Formation of the imidazo[1,2-b]pyridazine core via condensation of pyridazine derivatives with haloacetaldehyde dimethyl acetal or ethyl (chloroacetyl) carbamate .
- Step 2 : Introduction of the cyclopropyl group via transition-metal-catalyzed cross-coupling (e.g., palladium-based catalysts) .
- Step 3 : Functionalization with the 2,5-difluorophenyl carboxamide group using nucleophilic substitution or Buchwald-Hartwig amination .
- Efficiency : Yields range from 40–65% for multi-step routes, with purity >90% achievable via recrystallization or chromatography .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
- Analytical Techniques :
- NMR (1H/13C): Confirm substituent positions (e.g., cyclopropyl protons at δ 0.8–1.2 ppm; fluorophenyl aromatic signals) .
- HRMS : Verify molecular weight (e.g., calculated for C₁₉H₁₅F₂N₄O: 377.12 g/mol) .
- X-ray crystallography : Resolve crystal packing and hydrogen-bonding patterns in the imidazo[1,2-b]pyridazine core .
Q. What preliminary biological assays are recommended to screen this compound for kinase inhibition?
- Assays :
- In vitro kinase inhibition : Use ADP-Glo™ or radiometric assays against kinases like CDK2, VEGFR2, or PfCDPK1 (malaria target) .
- IC₅₀ determination : Dose-response curves (e.g., 0.1–10 µM range) with positive controls (e.g., staurosporine) .
- Cytotoxicity screening : MTT assay in cancer cell lines (e.g., HepG2, MCF-7) to assess selectivity .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be explored to optimize this compound’s potency and selectivity?
- Strategies :
- Substituent variation : Replace cyclopropyl with tert-butyl or methyl groups to study steric effects on kinase binding .
- Fluorophenyl modification : Test mono- vs. di-fluorinated analogs to evaluate electronic impacts on target engagement .
- Core hybridization : Fuse imidazo[1,2-b]pyridazine with oxazole or thiazole rings to enhance solubility or bioavailability .
- Data Analysis : Use molecular docking (e.g., AutoDock Vina) to correlate substituent changes with binding affinity predictions .
Q. What experimental approaches resolve contradictions in biological activity data (e.g., divergent IC₅₀ values across assays)?
- Troubleshooting :
- Orthogonal assays : Validate kinase inhibition via SPR (surface plasmon resonance) to confirm direct target binding .
- Cellular context : Compare activity in cell-free vs. cell-based assays to identify off-target effects or permeability issues .
- Metabolic stability : Assess compound degradation in liver microsomes to rule out artifactual potency loss .
Q. What strategies improve aqueous solubility while maintaining target affinity?
- Approaches :
- Pro-drug design : Introduce phosphate or PEGylated groups at the carboxamide moiety .
- Salt formation : Use hydrochloride or mesylate salts to enhance crystallinity and dissolution .
- Co-solvent systems : Employ DMSO/PBS mixtures (≤0.1% DMSO) for in vitro assays to avoid precipitation .
Q. How can the compound’s mechanism of action be elucidated in complex biological systems?
- Techniques :
- Chemoproteomics : Use affinity-based probes (e.g., biotinylated analogs) to pull down interacting proteins from cell lysates .
- Transcriptomics : RNA-seq to identify pathway dysregulation (e.g., apoptosis, cell cycle) in treated vs. untreated cells .
- In vivo models : Test efficacy in xenograft mice with pharmacokinetic profiling (e.g., Cmax, t½) .
Key Research Gaps and Future Directions
- Target Deconvolution : Use CRISPR-Cas9 screens to identify synthetic lethal partners .
- Metabolite Identification : LC-MS/MS to map metabolic pathways and guide toxicity studies .
- Crystallography : Solve co-crystal structures with kinases to guide rational design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
